molecular formula C16H9NO2 B14297699 Nitroacephenanthrylene CAS No. 114790-09-9

Nitroacephenanthrylene

Cat. No.: B14297699
CAS No.: 114790-09-9
M. Wt: 247.25 g/mol
InChI Key: DNSJGYSXEAUJMS-UHFFFAOYSA-N
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Description

Nitroacephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) derivative that contains a nitro group It is a member of the nitroarenes, which are known for their diverse chemical properties and significant environmental impact this compound is formed through the nitration of acephenanthrylene, a tetracyclic PAH

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Nitroacephenanthrylene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroarene derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming aminoacephenanthrylene.

    Substitution: The nitro group can participate in electrophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Nitroarene derivatives.

    Reduction: Aminoacephenanthrylene.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Nitroacephenanthrylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitroacephenanthrylene involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The molecular targets include DNA, where it can form adducts, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Nitropyrene: Another nitroarene with similar mutagenic properties.

    Nitrofluoranthene: Known for its environmental persistence and toxic effects.

    Nitronaphthalene: A simpler nitroarene with applications in dye synthesis.

Uniqueness: Nitroacephenanthrylene is unique due to its specific structure and the presence of a vinylic bridge, which makes it more susceptible to photolytic oxidation . This property distinguishes it from other nitroarenes and influences its behavior in the environment.

Properties

CAS No.

114790-09-9

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-nitroacephenanthrylene

InChI

InChI=1S/C16H9NO2/c18-17(19)14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)16(14)15(10)12/h1-9H

InChI Key

DNSJGYSXEAUJMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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